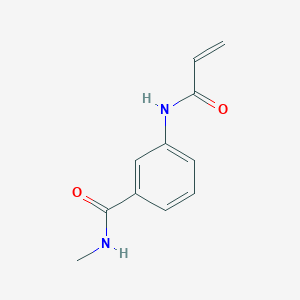

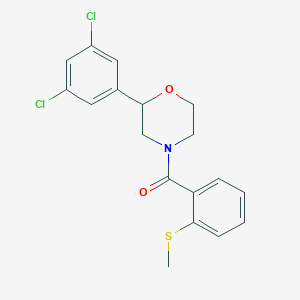

N-(3-(furan-2-yl)-3-hydroxypropyl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

A novel method of synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives has been developed on the basis of hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .Molecular Structure Analysis

The molecular structure of furan derivatives has been studied using spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR. These techniques have been extensively used for the structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis

Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions. At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .Physical And Chemical Properties Analysis

Furan derivatives have wide-spread applications which include, but not limited to, therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .Scientific Research Applications

Anticancer Potential

Background: Lung cancer remains a significant global health concern, with smoking being a major risk factor. Early detection and diagnosis are crucial for effective treatment.

Role of Chalcones: Chalcones, which exist in a conjugated form, are compounds with a keto-ethylenic system linking rings A and B. These molecules exhibit diverse biological activities, including anticancer effects. The conjugation of the double bond with the carbonyl group contributes to their action.

Research Findings: A new chalcone series, including the compound , was developed for potential lung cancer treatment. Spectral tools confirmed the series. Notably, two chalcones (7b and 7c) demonstrated cytotoxic effects against lung cancer cells (A549) in vitro. Molecular docking studies further elucidated their mechanisms of action .

Antibacterial Properties

Nitrofurantoin Analogues: In related research, nitrofurantoin analogues containing furan and pyrazole scaffolds were synthesized. Although these analogues were inactive against Staphylococcus aureus and Streptococcus faecium, their design and exploration highlight the potential of furan-based compounds in antibacterial applications .

Other Potential Applications

Pyrazoles: Pyrazoles, another class of nitrogen-containing heterocycles, play a vital role in medicinal chemistry. Their diverse biological activities include:

These findings underscore the versatility of pyrazoles and their potential for various therapeutic applications .

Conclusion

N-[3-(furan-2-yl)-3-hydroxypropyl]pyridine-2-carboxamide: holds promise across multiple domains, from cancer research to antibacterial studies. Its unique structure and biological activities warrant further investigation, making it an exciting compound for scientific exploration.

Feel free to explore additional research articles for a deeper understanding of this intriguing molecule . If you have any specific questions or need further details, don’t hesitate to ask! 😊

Mechanism of Action

- The primary targets of this compound are not explicitly mentioned in the available literature. However, furan derivatives, in general, have been investigated for their antibacterial activity against both gram-positive and gram-negative bacteria . Therefore, it’s likely that the compound interacts with bacterial cellular components or enzymes.

- Furan derivatives often disrupt essential cellular processes, such as DNA replication, protein synthesis, or cell wall synthesis, ultimately inhibiting bacterial growth .

Target of Action

Mode of Action

Pharmacokinetics

Future Directions

properties

IUPAC Name |

N-[3-(furan-2-yl)-3-hydroxypropyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-11(12-5-3-9-18-12)6-8-15-13(17)10-4-1-2-7-14-10/h1-5,7,9,11,16H,6,8H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCWVMDHRJSSQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCCC(C2=CC=CO2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(furan-2-yl)-3-hydroxypropyl)picolinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyclohexyl-3-piperidinyl)methyl]amine dihydrochloride](/img/no-structure.png)

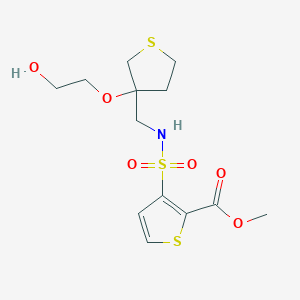

![Methyl 3-{[(2,4-difluorophenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2418056.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B2418065.png)

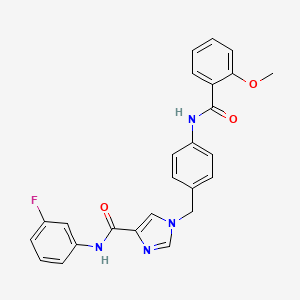

![Ethyl 1-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B2418067.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2418068.png)

![2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2418075.png)